molecular formula C7H6Br2 B1293573 3,4-Dibromotoluene CAS No. 60956-23-2

3,4-Dibromotoluene

Cat. No. B1293573
CAS RN: 60956-23-2
M. Wt: 249.93 g/mol
InChI Key: LDCPXNOCWDGYIU-UHFFFAOYSA-N
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Description

3,4-Dibromotoluene is a brominated derivative of toluene where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound serves as an intermediate in various chemical syntheses due to its reactive bromine atoms, which can be replaced through different chemical reactions.

Synthesis Analysis

The synthesis of 3,4-dibromotoluene derivatives and related compounds has been explored in several studies. For instance, α,α-Dibromotoluene was polymerized using excess magnesium to yield poly(phenylmethylene)s with partially dehydrogenated main chains, which could be further brominated . Additionally, 3,4-dibromothiophene was modified to produce 3,4-bis(trimethylsilyl)thiophene, which was used as a versatile building block for constructing various thiophene derivatives .

Molecular Structure Analysis

The molecular structure of 3,4-dibromotoluene-related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 2,4-dibromo-3,7-dicyanosemibullvalene, a compound synthesized from a dibrominated precursor, was determined, providing insights into its stability and reactivity . Similarly, the structure of 3,4′-dibromo-2,2′-bithiophene was elucidated, revealing its potential for further functionalization .

Chemical Reactions Analysis

3,4-Dibromotoluene and its analogs undergo various chemical reactions. The zinc-induced 1,4-debromination of a dibrominated thiophene derivative led to the formation of a highly reactive diene, which participated in [4+2] cycloadditions with dienophiles like DMAD and C60 . Furthermore, the reaction of 4-fluoro-3,5-dibromotoluene with BuLi at low temperatures resulted in the formation of 3-lithium-4,5-dehydrotoluene, which demonstrated interesting reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dibromotoluene derivatives are influenced by their molecular structure and substituents. For example, the synthesis and characterization of toluene-3,4-dithiolatoarsenic(III) compounds provided insights into their spectroscopic properties and crystal structure, which is crucial for understanding their reactivity and potential applications . The electronic and excited state properties of a dibromophenyl derivative were investigated in different solvent atmospheres, revealing the influence of the solvent on its properties .

Scientific Research Applications

Photoluminescence Properties

  • Photoluminescence in Complexes : 3,4-Dibromotoluene has been utilized in the synthesis of palladium and platinum complexes with phosphine sulfide-based SCS pincer ligand. These complexes exhibit strong photoluminescence, highlighting the potential of 3,4-Dibromotoluene in developing luminescent materials (Kanbara & Yamamoto, 2003).

Chemical Synthesis

  • Formation of Novel Compounds : Research has demonstrated the formation of 3-lithium-4,5-dehydrotoluene from 4-fluoro-3,5-dibromotoluene, indicating its role in synthesizing new organic compounds (Stoyanovich & Marakatkina, 1979).
  • Synthesis of Dimethyl-3,3'-bis(trimethylsilyl)biphenyl : The compound has been used in reactions to afford 5-methyl-3-bromo trimethylsilyl benzene, leading to the synthesis of dimethyl-3,3'-bis(trimethylsilyl)biphenyl (Yue, 2000).

Material Science

  • Crystallographic Applications : 3,4-Dibromotoluene's crystallographic data has been analyzed, providing insights into its orthorhombic structure and isomorphous nature with related compounds, useful in materials science (Belaaraj et al., 1985).

Polymer Chemistry

  • Polymer Synthesis : It serves as a monomer in the synthesis of poly(substituted methylene) through magnesium-mediated polycondensation, indicating its importance in polymer chemistry (Ihara et al., 2008).

Organic Chemistry

  • Synthesis of Dibromopyrrolidine : 3,4-Dibromotoluene has been used in the synthesis of 3,4-dibromopyrrolidine, showcasing its utility in creating complex organic structures (Bukowska-strzyzewska et al., 1980).

Safety And Hazards

3,4-Dibromotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this chemical .

properties

IUPAC Name

1,2-dibromo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCPXNOCWDGYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209782
Record name Benzene, 1,2-dibromo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromotoluene

CAS RN

60956-23-2
Record name 1,2-Dibromo-4-methylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dibromo-4-methyl-
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Record name 60956-23-2
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Record name Benzene, 1,2-dibromo-4-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
RF Marschner, DR Carmody - Journal of the American Chemical …, 1951 - ACS Publications
Sodium 2, 3-dibromo-5-toluenesulfonate was obtained from the above amine in 71% yield by the Sandmeyer procedure.’The addition of excess ammonia to a small sample of 2, 3-…
Number of citations: 6 pubs.acs.org
AS Hussey, JR Dyer - Journal of the American Chemical Society, 1951 - ACS Publications
2-Alkylamino-4, 5-dihydroimodazoles are ob-tained in excellent yieldby treating 2-methylmercapto-4, 5-dihydroimidazoles with a primary or secondary amine. 2. The compounds are …
Number of citations: 6 pubs.acs.org
WG Dauben, H Tilles - Journal of the American Chemical Society, 1950 - ACS Publications
Recently, various types of alkyl bromides have been prepared by the reactionof equal molar amounts of bromine with the silver salts of car-boxylic acids. 1 The preparation of aryl …
Number of citations: 34 pubs.acs.org
RD Viirre, G Evindar, RA Batey - The Journal of organic chemistry, 2008 - ACS Publications
Two domino annulation approaches for benzoxazole synthesis have been developed. In the first approach, copper-catalyzed intermolecular cross-coupling of 1,2-dihaloarenes with …
Number of citations: 300 pubs.acs.org
JB Cohen, IH Zortman - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
… The aceto-p-toluidide used in the preparation of 3 : 4-dibromotoluene was brominated and … Thirty-four grams of bromotoluidine gave 23 grams of 3 : 4-dibromotoluene (bp 160-165'/65 …
Number of citations: 1 pubs.rsc.org
SR Aspinall, EJ Bianco - Journal of the American Chemical …, 1951 - ACS Publications
The guamdinium iodides are well defined, non-hygroscopic, sharply melting salts which show the expected solubilities in the common solvents; their water solutions are essentially …
Number of citations: 48 pubs.acs.org
FH Case - Journal of the American Chemical Society, 1936 - ACS Publications
The steady-rate of the decomposition of hydrogen peroxide in bromine-bromide solutions has been measured in the dark and in the light, under otherwise comparable conditions. Al-…
Number of citations: 1 pubs.acs.org
RL Datta, NR Chatterjee - Journal of the American Chemical …, 1916 - ACS Publications
In continuation of the researches of the action ofaqua regia on organic bodies in general, the study of the action of a mixture of nitric and hydro-bromic acids was taken in hand. In …
Number of citations: 11 pubs.acs.org
R Livingston, EA Schoeld - Journal of the American Chemical …, 1936 - ACS Publications
That exposure to diffuse daylight produces a pronounced decrease in the steady-state concen-tration of bromine in a hydrogen peroxide-bromine-bromide mixture was remarked in …
Number of citations: 0 pubs.acs.org
S Uemura, K Sohma, M Okano… - Bulletin of the Chemical …, 1971 - journal.csj.jp
Using organic and inorganic Tl salts, the following aromatic brominations were carried out in a CCl 4 or HOAc solvent and were found to occur very smoothly; (A) aromatic bromination …
Number of citations: 20 www.journal.csj.jp

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